molecular formula C13H11FN2O3S B13356546 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-15-7

3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride

Cat. No.: B13356546
CAS No.: 19160-15-7
M. Wt: 294.30 g/mol
InChI Key: JZSWMAKCZILQGM-UHFFFAOYSA-N
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Description

Product Overview: 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride (CAS 19160-15-7) is a synthetic organic compound with the molecular formula C13H11FN2O3S and a molecular weight of 294.301 g/mol . As a benzenesulfonyl fluoride derivative, it is part of a class of compounds that have garnered significant interest in chemical biology and medicinal chemistry research due to their unique reactivity. Research Applications and Value: Sulfonyl fluoride groups are recognized for their ability to covalently bind to serine residues in the active sites of enzymes, acting as mechanism-based inhibitors. For instance, the related compound 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is a well-known serine protease inhibitor used in biochemical research . The structure of 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride, which incorporates an amide linkage and an aromatic amine, suggests potential as a versatile building block or a covalent modifier in the development of enzyme inhibitors or activity-based probes. Researchers can leverage this scaffold to design molecules that target specific enzymes, facilitating studies on protein function and signaling pathways. Usage and Handling: This product is intended for research purposes by qualified laboratory personnel. It is not approved for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

CAS No.

19160-15-7

Molecular Formula

C13H11FN2O3S

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(4-aminobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FN2O3S/c14-20(18,19)12-3-1-2-11(8-12)16-13(17)9-4-6-10(15)7-5-9/h1-8H,15H2,(H,16,17)

InChI Key

JZSWMAKCZILQGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Formation of Aminobenzoyl Moiety

  • Starting Materials : 4-Aminobenzoic acid can be used as the starting material.
  • Activation : The carboxylic acid group can be activated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acid chloride.
  • Amination : The activated acid chloride can then react with an amine to form the aminobenzoyl moiety.

Formation of Benzenesulfonyl Fluoride Moiety

  • Starting Materials : Benzenesulfonic acid can be used as the starting material.
  • Fluorination : The sulfonic acid group can be converted into a sulfonyl fluoride using reagents like phosphorus pentachloride (PCl₅) followed by hydrolysis and fluorination.

Coupling Reaction

  • Coupling Agents : The aminobenzoyl and benzenesulfonyl fluoride moieties can be coupled using a suitable coupling agent, such as a carbodiimide (e.g., EDCI) or a peptide coupling reagent.

Reaction Conditions and Operations

Step Reaction Conditions Operation in Experiment
Activation of 4-Aminobenzoic Acid SOCl₂, reflux, 2 hours Protect amine group if necessary, then react with SOCl₂.
Formation of Benzenesulfonyl Fluoride PCl₅, reflux, 1 hour; then KF, RT, 30 minutes Convert sulfonic acid to sulfonyl chloride, then to sulfonyl fluoride.
Coupling Reaction EDCI, DMF, RT, 24 hours Couple activated aminobenzoyl moiety with benzenesulfonyl fluoride.

Purification and Characterization

After the coupling reaction, the product can be purified using techniques such as column chromatography or recrystallization. Characterization can be performed using spectroscopic methods like NMR (nuclear magnetic resonance) and MS (mass spectrometry).

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are typical oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thiols.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is employed in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is similar to that of other sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF).

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Fluorides

Acetylcholinesterase Inhibition
  • Mouse vs. Torpedo Enzymes : Benzenesulfonyl fluoride inhibits both mouse and Torpedo acetylcholinesterase, while phenylmethylsulfonyl fluoride (PMSF) only inhibits the mouse enzyme. Molecular dynamics simulations attribute this to greater flexibility in the mouse enzyme’s active site, allowing bulkier ligands like PMSF to bind .
  • Implications for Target Compound: The 4-aminobenzoyl group in the target compound may enhance binding to flexible enzymes like mouse acetylcholinesterase, similar to PMSF .
Protease Inhibition
  • AEBSF Hydrochloride: A known serine protease inhibitor (CAS: 30827-99-7), AEBSF shares structural similarity with the target compound but includes a charged aminoethyl group. This difference may alter solubility and membrane permeability .
  • Target Compound: The uncharged 4-aminobenzoyl group could improve cell permeability compared to AEBSF, though this requires experimental validation .

Molecular Docking and Binding Affinity

  • DU172 Ligand: A xanthine-based sulfonyl fluoride (PDB: 5UEN) binds to human adenosine A1 receptors via hydrophobic and hydrogen-bonding interactions. The target compound’s 4-aminobenzoyl group may similarly engage in hydrogen bonding, enhancing affinity .
  • Substituent-Specific Interactions: Methoxy or nitro groups in other derivatives (e.g., compounds 15–17) prioritize hydrophobic interactions, whereas the amino group in the target compound enables polar interactions .

Key Research Findings

Reactivity Hierarchy: Sulfonyl fluorides with electron-donating groups (e.g., amino, methoxy) exhibit higher reactivity in enzyme inhibition compared to chloro or nitro derivatives .

Enzyme Specificity: Minor structural differences (e.g., amino vs. methyl groups) significantly impact enzyme inhibition profiles, as seen in acetylcholinesterase studies .

Synthetic Feasibility: Electron-donating substituents correlate with higher synthesis yields, suggesting the target compound’s amino group is advantageous .

Biological Activity

3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in therapeutic applications. This compound's structure consists of a benzenesulfonyl group linked to an aminobenzoyl moiety, which may influence its interaction with biological targets. The aim of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride is C13H12N2O3SC_{13}H_{12}N_2O_3S. The presence of the sulfonyl fluoride group is significant as it can enhance the reactivity of the compound towards nucleophiles, potentially leading to various biological interactions.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways in microorganisms. The mechanism typically involves the inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.

Compound Target Activity
3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluorideDihydropteroate synthaseInhibition of bacterial growth
4-(2-aminoethyl)-benzenesulfonamideCalcium channelsDecreased perfusion pressure

Anti-Cancer Activity

Sulfonamide derivatives have also been studied for their anti-cancer properties. The ability of these compounds to inhibit specific protein kinases involved in cancer cell proliferation has been demonstrated. For example, some studies suggest that modifications in the sulfonamide structure can lead to enhanced selectivity and potency against cancer cell lines.

The biological activity of 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Cellular Uptake : Its structural properties may facilitate cellular uptake, enhancing its efficacy at lower concentrations.
  • Modulation of Signaling Pathways : By targeting specific kinases or receptors, the compound could modulate signaling pathways crucial for cell survival and proliferation.

Study on Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride, demonstrated significant antimicrobial activity against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The results indicated that this compound exhibited promising activity against multi-drug resistant strains, highlighting its potential as a therapeutic agent.

Study on Cancer Cell Lines

In vitro studies on cancer cell lines showed that 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride inhibited cell proliferation significantly compared to controls. The IC50 values for various cancer types were determined:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

These findings suggest that the compound could serve as a lead for further development in anti-cancer therapies.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride?

Answer:
The synthesis typically involves a multi-step process starting with the coupling of 4-aminobenzoic acid derivatives to a benzenesulfonyl fluoride core. Key factors include:

  • Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions.
  • Catalysts : Use coupling agents like EDC/HOBt for amide bond formation between the aminobenzoyl and sulfonyl fluoride moieties.
  • Solvents : Anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere to avoid hydrolysis of the sulfonyl fluoride group.
    Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high yield (>70%) and purity (>95%) .

Basic: What analytical techniques are recommended to confirm the compound’s purity and structural integrity?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%).
  • NMR Spectroscopy : Confirm the presence of the sulfonyl fluoride (¹⁹F NMR: δ ~50–60 ppm) and aromatic protons (¹H NMR: δ 7.2–8.1 ppm).
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement (e.g., Acta Crystallographica data for analogous sulfonyl fluorides) .

Advanced: How does the sulfonyl fluoride group mediate covalent interactions with serine proteases?

Answer:
The sulfonyl fluoride moiety acts as an electrophile, forming irreversible covalent bonds with the catalytic serine residue in proteases (e.g., trypsin, chymotrypsin).

  • Mechanism : Nucleophilic attack by serine -OH on the sulfur atom, displacing fluoride and creating a stable sulfonate-enzyme complex.
  • Validation : Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ < 1 μM) and SDS-PAGE to confirm enzyme adduct formation .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigate by:

  • Standardizing Assays : Control pH (7.4–8.0), temperature (25°C), and ionic strength.
  • Comparative Studies : Benchmark against known inhibitors (e.g., PMSF) and use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Structural Analysis : Compare X-ray structures of enzyme-inhibitor complexes to identify steric or electronic mismatches .

Advanced: What computational approaches predict the compound’s interactions with novel biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with targets like HAT (histone acetyltransferase) or HDAC (histone deacetylase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of covalent adducts.
  • QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with inhibitory potency .

Basic: What protocols ensure stability during storage and handling?

Answer:

  • Storage : Keep at –20°C in anhydrous DMSO or sealed under argon to prevent hydrolysis.
  • Handling : Use glove boxes for moisture-sensitive steps. Monitor degradation via ¹⁹F NMR (loss of fluoride signal indicates hydrolysis) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications : Introduce substituents (e.g., methyl, halogens) on the benzoyl or benzene rings.
  • Functional Assays : Test derivatives against a panel of proteases and kinases. Prioritize analogs with >10-fold selectivity over off-target enzymes.
  • Data Analysis : Use PCA (principal component analysis) to cluster bioactivity profiles and identify critical pharmacophores .

Basic: How to detect and characterize synthesis byproducts?

Answer:

  • LC-MS : Identify hydrolyzed products (e.g., sulfonic acids) via negative-ion mode.
  • TLC Monitoring : Use silica plates with UV254 to track intermediates.
  • Isolation : Employ preparative HPLC to isolate byproducts for structural elucidation .

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

Answer:

  • Prodrug Design : Mask the sulfonyl fluoride with ester groups to enhance cell permeability.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • In Vivo Testing : Use murine models to evaluate bioavailability and half-life (target: >4 hours) .

Advanced: How to distinguish structural analogs from functional analogs in comparative studies?

Answer:

  • Structural Analogs : Share core scaffolds (e.g., 4-aminobenzenesulfonamide) but lack sulfonyl fluoride reactivity.
  • Functional Analogs : Exhibit similar enzyme inhibition (e.g., AEBSF) but differ in covalent binding kinetics.
  • Benchmarking : Compare IC₅₀ values and crystallographic binding modes to classify analogs .

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